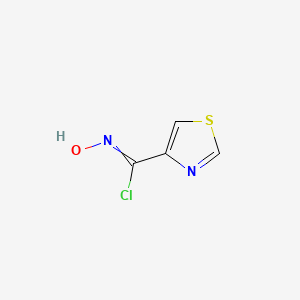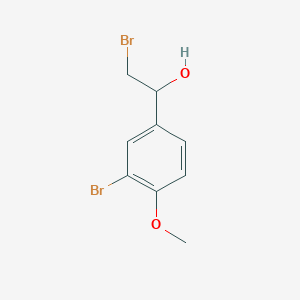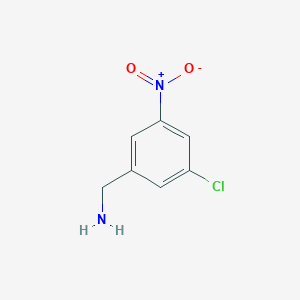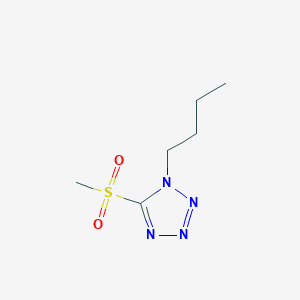
N-Hydroxythiazole-4-carbimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxythiazole-4-carbimidoyl Chloride is a chemical compound with the molecular formula C4H3ClN2OS It is known for its unique structure, which includes a thiazole ring, a hydroxy group, and a carbimidoyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxythiazole-4-carbimidoyl Chloride can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with hydroxylamine and subsequent chlorination. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxythiazole-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The chloride group in this compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of new compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-Hydroxythiazole-4-carbimidoyl Chloride has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Hydroxythiazole-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. Research is focused on understanding these interactions at the molecular level to develop new applications and improve existing ones.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxythiazole-4-carbimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxythiazole-2-carbimidoyl Chloride: This compound has a similar structure but differs in the position of the carbimidoyl chloride group.
Thiazole derivatives: Various thiazole derivatives share structural similarities but have different functional groups and reactivities.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C4H3ClN2OS |
|---|---|
Molekulargewicht |
162.60 g/mol |
IUPAC-Name |
N-hydroxy-1,3-thiazole-4-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2OS/c5-4(7-8)3-1-9-2-6-3/h1-2,8H |
InChI-Schlüssel |
YJBQHTLWRZAKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CS1)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13686671.png)

![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)

![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)

![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)


![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)


